molecular formula C10H13N3O3 B8385237 Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate

Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate

Cat. No. B8385237
M. Wt: 223.23 g/mol
InChI Key: HDEULZSCBMVNGH-UHFFFAOYSA-N
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Patent
US07838673B2

Procedure details

To a suspension of 2-pyrazinecarboxylic acid (1.22 g, 9.8 mmol), methyl 2-amino-2-methylpropanoate.HCl (1.50 g, 9.8 mmol) and collidine (3.9 mL, 29.4 mmol) in CH2Cl2 (25 mL) was added HATU (4.47 g, 11.8 mmol) in one portion. After 2 h, DMF (5 mL) and CH2Cl2 (25 mL) was added in order to solubilize the reaction. After stirring an addition 3 h, the reaction was diluted with EtOAc and the washed with 1 N HCl, 1N NaOH, saturated NaHCO3, and brine. The organic layer was dried (Na2SO4), filtered and concentrated. The material was used without further purification. 1H NMR (300 MHz, CDCl3) δ 9.16 (d, J=1.4 Hz, 1H); 8.75 (d, J=2.4 Hz, 1H); 8.53 (dd, J=1.5, 2.5 Hz, 1H); 8.33 (s, 1H); 3.79 (s, 3H); 1.70 (s, 6H). LC/MS: Rt=1.45 min, ES+224 (Formic Acid method).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.47 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.[NH2:10][C:11]([CH3:17])([CH3:16])[C:12]([O:14][CH3:15])=[O:13].Cl.N1C(C)=CC(C)=CC=1C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl.CCOC(C)=O.CN(C=O)C>[CH3:16][C:11]([NH:10][C:7]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)=[O:9])([CH3:17])[C:12]([O:14][CH3:15])=[O:13] |f:4.5|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OC)(C)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl
Name
Quantity
3.9 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
4.47 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
an addition 3 h
Duration
3 h
WASH
Type
WASH
Details
the washed with 1 N HCl, 1N NaOH, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(C(=O)OC)(C)NC(=O)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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